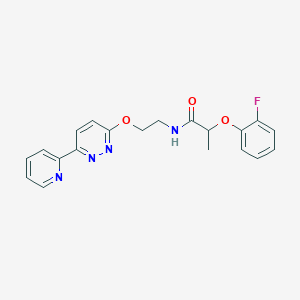

2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c1-14(28-18-8-3-2-6-15(18)21)20(26)23-12-13-27-19-10-9-17(24-25-19)16-7-4-5-11-22-16/h2-11,14H,12-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAMXNQTQPVGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=N2)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with the appropriate selection of precursors including 2-fluorophenol, 6-(pyridin-2-yl)pyridazine, and propanamide derivatives.

Key Reactions

Phenol Ether Formation: : The 2-fluorophenol reacts with an appropriate halide to form the phenoxy moiety.

Amide Formation: : The final step typically involves forming the amide linkage through a condensation reaction.

Industrial Production Methods

Industrial production might utilize continuous flow reactors to maintain consistent reaction conditions and yield optimization. Catalysts and solvents, such as pyridine or DMF, might be used to facilitate the reactions.

Chemical Reactions Analysis

Critical Reaction Pathways

Key Observations

-

Amide Stability : The propanamide group resists hydrolysis under acidic/basic conditions due to steric hindrance from adjacent substituents ().

-

Pyridazine Reactivity : The pyridazine ring participates in nucleophilic aromatic substitution (e.g., with hydrazines) and cycloadditions ( ).

Pyridazine-Pyridine Hybrid Core

-

Electrophilic Substitution : Limited due to electron-deficient nature. Reactions typically occur at the pyridine nitrogen or via directed metallation ( ).

-

Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Pd in catalytic couplings), as seen in related triazolopyridazines ( ).

Fluorophenoxy Group

-

Nucleophilic Aromatic Substitution : Fluorine at the ortho position deactivates the ring but allows substitution under harsh conditions (e.g., SNAr with strong bases) ( ).

-

Oxidative Stability : Resists auto-oxidation due to electron-withdrawing fluorine but may degrade under UV light ().

Propanamide Side Chain

-

Hydrogen Bonding : Participates in intermolecular H-bonding, influencing crystallinity and solubility ( ).

-

Enzymatic Hydrolysis : Susceptible to protease-mediated cleavage in biological systems, as observed in related sulfonamides ().

Mechanistic Insights from Analogous Compounds

-

DEAD-Mediated Cyclization : The use of diethyl azodicarboxylate (DEAD) facilitates triazole formation via intermediate hydrazide intermediates, with strict temperature control (<30°C) to prevent racemization ( ).

-

HATU Efficiency : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables high-yield amide bond formation without epimerization, critical for maintaining stereochemical integrity ().

Reaction Optimization Data

Data from analogous syntheses ( ) highlight critical parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–10°C (cyclization) | Prevents side reactions (e.g., over-oxidation) |

| Solvent | THF/MeCN (1:1) | Balances solubility and reaction rate |

| Catalyst Loading | 5–10 mol% Pd(dba)<sub>2</sub> | Ensures complete coupling in Stille reactions |

| Workup | SCX-2 column chromatography | Removes excess reagents while retaining polar intermediates |

Stability and Degradation Pathways

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in synthesizing other complex organic compounds due to its reactive sites.

Biology

Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine

Evaluated for pharmacological activities, including anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry

Mechanism of Action

Molecular Targets and Pathways

The specific biological activity of 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide involves interaction with specific enzymes or receptors. It may inhibit particular signaling pathways or enzymatic activities, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Aromatic Substituents: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to the 3-chlorophenoxy group in or the 4-methoxyphenyl group in . Fluorine’s electronegativity and small size often improve bioavailability and target binding . CB-839 incorporates a trifluoromethoxyphenyl group, which contributes to its high potency as a glutaminase inhibitor by increasing hydrophobic interactions and resistance to oxidative metabolism .

Heterocyclic Systems: The pyridazine-pyridine hybrid in the target compound differs from the pyridazinone-triazole system in and the thiadiazole-pyridazine core in CB-839. Pyridazine rings are electron-deficient, favoring interactions with catalytic lysine or arginine residues in enzymes .

Linker Modifications :

- The ethyloxy linker in the target compound provides flexibility, whereas CB-839 uses a rigid butyl-thiadiazole chain to position substituents optimally for target engagement .

Pharmacological Profiles: The PRMT5 inhibitor in shares a pyridin-2-yl-ethyl sulfonamide group, suggesting that the target compound’s pyridin-2-yl moiety may similarly interact with epigenetic regulators.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 345.37 g/mol. Its structure features a fluorophenoxy group and a pyridazinone moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and its potential as a therapeutic agent. Key areas of investigation include:

-

Inhibition of Monoamine Oxidase (MAO) :

- Recent studies have demonstrated that derivatives of compounds containing similar structural features exhibit significant inhibition of MAO-A and MAO-B, which are enzymes involved in the metabolism of neurotransmitters. For instance, certain pyridazinone derivatives showed IC50 values as low as 0.013 µM for MAO-B inhibition, indicating potent activity .

- Cytotoxicity Studies :

- Anti-fibrotic Activity :

The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses have been proposed:

- Enzyme Inhibition : The presence of the fluorophenoxy group may enhance binding affinity to target enzymes such as MAO, leading to competitive inhibition.

- Molecular Interactions : Molecular docking studies suggest that the compound interacts favorably with the active sites of MAO enzymes, forming hydrogen bonds that stabilize the enzyme-inhibitor complex .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| 1 | T6 | MAO-B Inhibition | 0.013 µM |

| 2 | T3 | MAO-B Inhibition | 0.039 µM |

| 3 | T12 | Cytotoxicity | 120.6 µM |

These findings underscore the importance of structural modifications in enhancing biological activity and reducing toxicity.

Q & A

Q. Q1: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. For example:

- Step 1: Substitution of 2-fluorophenol with a halogenated intermediate under alkaline conditions (e.g., K₂CO₃/DMF, 80°C) to form the phenoxy ether backbone .

- Step 2: Coupling the pyridazine-pyridine moiety via Mitsunobu or Ullmann reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (120°C, 30 min) to enhance regioselectivity .

- Step 3: Final amidation using EDCI/HOBt as coupling agents in anhydrous DCM, achieving yields of 70–80% after purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization Tips: Monitor intermediates by TLC and adjust stoichiometry of alkoxy groups to minimize byproducts.

Q. Q2: How can structural characterization be systematically performed to confirm the compound’s identity?

Methodological Answer:

- 1H/13C NMR: Key peaks include the fluorophenoxy proton (δ 6.8–7.2 ppm, doublet) and pyridazine NH (δ 8.3–8.5 ppm). Compare with analogs in (e.g., compound 43: δ 2.1 ppm for CH₃, δ 7.4 ppm for pyridine) .

- Mass Spectrometry (HRMS): Expect [M+H]+ at m/z ~440–450. Discrepancies >2 ppm require re-evaluation of synthetic steps .

- Elemental Analysis: Carbon/nitrogen ratios should align with theoretical values (e.g., C: 58.2%, N: 12.6%).

Advanced Research Questions

Q. Q3: How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s stereochemistry or conformation?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT () solves phase problems via dual-space algorithms, ideal for pyridazine ring disorder .

- Refinement (SHELXL): Apply restraints for flexible ethoxy chains. Final R-factors <0.05 indicate high precision. Example: ’s TRPV1 antagonists achieved R1 = 0.0321 .

- Validation: Check CCDC deposition (e.g., CCDC 2050001 analogs) for bond-length outliers (>3σ).

Q. Q4: What strategies address contradictions in biological activity data across cell-based assays (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Design: Standardize cell lines (e.g., HEK293 for TRPV1, ) and control for glutamine metabolism interference (relevant to pyridazine-containing analogs like CB-839 in ) .

- Data Normalization: Use Z’-factor >0.5 to validate assay robustness. For inconsistent IC₅₀ values (e.g., 10 nM vs. 1 µM), re-test solubility in DMSO/PBS and confirm target engagement via SPR or thermal shift assays .

Q. Q5: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Core Modifications: Replace the fluorophenoxy group with trifluoromethoxy (logP ↑) or methanesulfonamido (H-bonding ↑) groups, as in ’s CB2 modulators (compounds 364–367) .

- Pyridazine Optimization: Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) to enhance binding to hydrophobic pockets, mimicking ’s obesity-targeting analogs .

- In Silico Screening: Dock derivatives into PRMT5 (PDB: 6VSB) to predict off-target effects, using Glide SP scoring (Schrödinger) .

Q. Q6: What in vitro models are appropriate for evaluating anticancer activity, and how do results correlate with glutaminase inhibition?

Methodological Answer:

- Cell Lines: Use HCT116 (colon) and A549 (lung) cancer lines, which are sensitive to pyridazine derivatives (: IC₅₀ = 0.5–2 µM for compounds 11d–11f) .

- Mechanistic Studies: Measure glutamate production via LC-MS to confirm glutaminase inhibition (compare with CB-839 in ) .

- Resistance Mitigation: Co-treat with 2-DG (glycolysis inhibitor) to assess metabolic flexibility, as in ’s glutaminolysis-targeting strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.